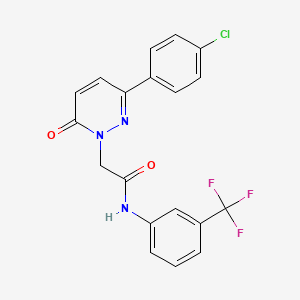

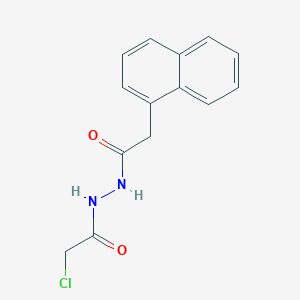

![molecular formula C8H11N5O2 B2528485 2-amino-5-(ethoxymethyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one CAS No. 2060062-51-1](/img/structure/B2528485.png)

2-amino-5-(ethoxymethyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-amino-5-(ethoxymethyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one” belongs to the class of 1,2,4-triazolo[1,5-a]pyrimidin-7-ones . These compounds have been studied as potential inhibitors of the SARS-CoV-2 main protease .

Synthesis Analysis

The synthesis of 1,2,4-triazolo[1,5-a]pyrimidin-7-ones has been achieved through one-step procedures involving reactions of 3,5-diamino-1,2,4-triazole with variously substituted 1-aryl-1,3-butanediones and 1-aryl-2-buten-1-ones . Another method involves a Biginelli-like multicomponent reaction .Molecular Structure Analysis

The molecular structure of this class of compounds has been confirmed using NMR spectroscopy and HPLC-MS spectrometry .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are regioselective, involving reactions of 3,5-diamino-1,2,4-triazole with variously substituted 1-aryl-1,3-butanediones and 1-aryl-2-buten-1-ones .Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can be analyzed using techniques such as NMR spectroscopy .Scientific Research Applications

Medicinal Chemistry and Drug Design

Triazolopyrimidines, including the [1,2,4]triazolo[1,5-a]pyrimidine (TZP) isomer, serve as privileged structures in medicinal chemistry. Researchers have exploited TZP derivatives for various biological activities, capitalizing on their pharmacokinetic properties . Specifically, this compound has been investigated for its potential as an anti-infective agent. Notably, TZP-based compounds have been designed as inhibitors of RNA viruses, particularly targeting RNA-dependent RNA polymerase (RdRP) PA–PB1 subunits interaction . The synthesis of TZP analogues with specific modifications has led to promising antiviral agents.

Antiviral Activity

The TZP scaffold, including our compound of interest, has been evaluated for its antiviral activity against RNA viruses such as influenza virus, flaviviruses, and SARS-CoV-2. Notably, compounds 25 and 26 emerged as promising anti-flavivirus agents, exhibiting activity in the low micromolar range .

Biological Studies

Researchers have investigated the pharmacological effects of TZP derivatives. For instance, Deng et al. identified a 6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one compound with significant anticonvulsant activity . This highlights the broader biological relevance of TZP-based structures.

Synthetic Methodology

Efficient synthetic methods for TZP derivatives are crucial. Researchers have developed one-step procedures for the regioselective synthesis of 7-aryl-5-methyl- and 5-aryl-7-methyl-2-amino-[1,2,4]triazolo[1,5-a]pyrimidines. These methods involve reactions of 3,5-diamino-1,2,4-triazole with variously substituted 1-aryl-1,3-butanediones and 1-aryl-2-buten-1-ones .

Mechanism of Action

Target of Action

The primary targets of 2-amino-5-(ethoxymethyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one are RNA viruses, particularly the influenza virus . This compound has been developed to inhibit the interaction between the RNA-dependent RNA polymerase (RdRP) PA–PB1 subunits of the influenza virus .

Mode of Action

The compound interacts with its targets by binding to the active site stronger than the natural substrate through non-covalent bonds like hydrogen bonds, van der Waals interactions, and electrostatic interactions . This inhibits the interaction between the RdRP PA–PB1 subunits, thereby preventing the replication of the virus .

Biochemical Pathways

The compound affects the biochemical pathway of viral replication. By inhibiting the interaction between the RdRP PA–PB1 subunits, it disrupts the replication process of the influenza virus . This leads to a decrease in the production of new viral particles, thereby limiting the spread of the virus within the host.

Result of Action

The result of the action of 2-amino-5-(ethoxymethyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one is the inhibition of viral replication. By preventing the interaction between the RdRP PA–PB1 subunits, it limits the production of new viral particles . This leads to a decrease in the viral load within the host, helping to control the spread of the virus.

Future Directions

properties

IUPAC Name |

2-amino-5-(ethoxymethyl)-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N5O2/c1-2-15-4-5-3-6(14)13-8(10-5)11-7(9)12-13/h3H,2,4H2,1H3,(H3,9,10,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXJRTGSGHXCSMT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC1=CC(=O)N2C(=N1)N=C(N2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2060062-51-1 |

Source

|

| Record name | 2-amino-5-(ethoxymethyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

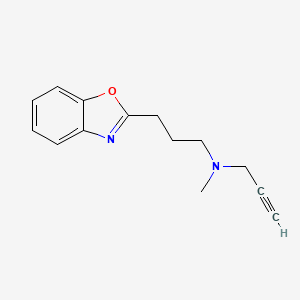

![benzo[d]thiazol-2-yl(hexahydrocyclopenta[c]pyrrol-2(1H)-yl)methanone](/img/structure/B2528403.png)

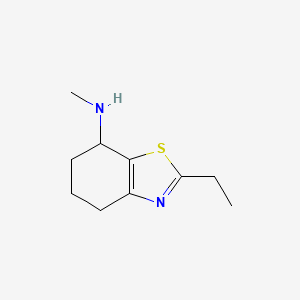

![2-(Benzo[d][1,3]dioxole-5-carboxamido)-6-propyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2528406.png)

![1-[3-(4-bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]propan-1-one](/img/structure/B2528407.png)

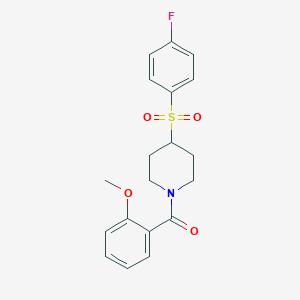

![4-(isopropylsulfonyl)-N-(2-methylbenzo[d]thiazol-6-yl)benzamide](/img/structure/B2528408.png)

![2-[5-(3-chloro-4-methoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2528412.png)

![(2E)-3-{3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}prop-2-enoic acid](/img/structure/B2528414.png)